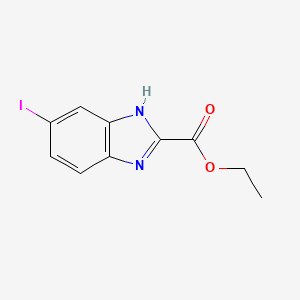
Ethyl 5-iodobenzimidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-iodobenzimidazole-2-carboxylate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 5-position and an ethyl ester group at the 2-carboxylate position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodobenzimidazole-2-carboxylate typically involves the iodination of benzimidazole derivatives. One common method is the reaction of 5-nitrobenzimidazole with iodine in the presence of a reducing agent such as sodium dithionite. The resulting 5-iodobenzimidazole is then esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale iodination and esterification reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodobenzimidazole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of polar solvents and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction, respectively.
Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed for ester hydrolysis.
Major Products Formed
Substitution Products: Various substituted benzimidazole derivatives.
Oxidation Products: Oxidized benzimidazole derivatives.
Hydrolysis Products: 5-iodobenzimidazole-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-iodobenzimidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized benzimidazole derivatives.
Mechanism of Action
The mechanism of action of Ethyl 5-iodobenzimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom at the 5-position can enhance the compound’s binding affinity to these targets, while the ethyl ester group can influence its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Iodobenzimidazole: Lacks the ethyl ester group, making it less soluble and potentially less bioavailable.
Ethyl 5-bromobenzimidazole-2-carboxylate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Ethyl 5-chlorobenzimidazole-2-carboxylate: Contains a chlorine atom, leading to different chemical and biological properties.
Uniqueness
Ethyl 5-iodobenzimidazole-2-carboxylate is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The ethyl ester group also contributes to its solubility and potential bioavailability, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9IN2O2 |
|---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
ethyl 6-iodo-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
MTVZZMASXWFCCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone](/img/structure/B15334141.png)
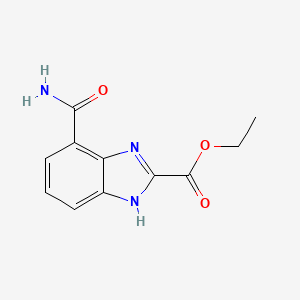

![8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15334156.png)
![2,5-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B15334168.png)

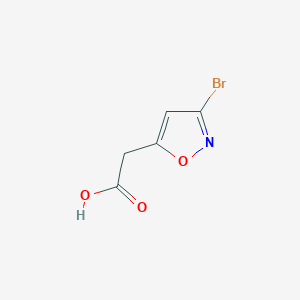
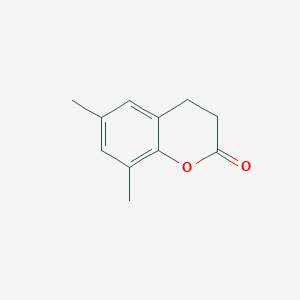
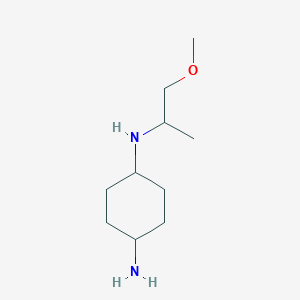
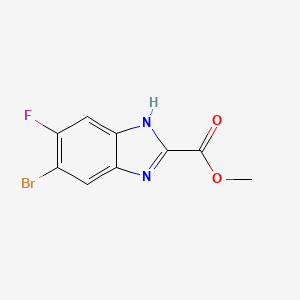
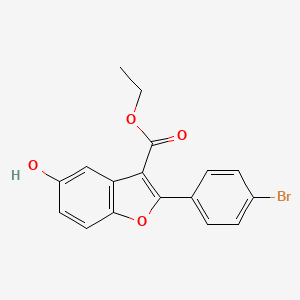

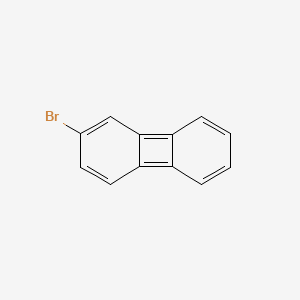
![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
